molecular formula C6H22Cl4N4 B12401883 Triethylenetetramine-d4 Tetrahydrochoride

Triethylenetetramine-d4 Tetrahydrochoride

Cat. No.: B12401883
M. Wt: 296.1 g/mol
InChI Key: OKHMDSCYUWAQPT-XSLMKQISSA-N
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Description

Significance of Polyamine Derivatives in Chemical Sciences

Polyamines are organic compounds characterized by the presence of two or more primary amino groups. wikipedia.org This class of molecules, which includes linear, branched, and macrocyclic structures, is fundamental to various scientific domains. atamanchemicals.comroyalsocietypublishing.org Natural polyamines like spermidine (B129725) and spermine (B22157) are ubiquitous in living organisms and play essential roles in numerous cellular processes, including cell growth, DNA stabilization, and gene regulation. researchgate.netmdpi.comfrontiersin.org

In the broader field of chemical sciences, synthetic polyamines are of significant commercial and academic importance. wikipedia.org Triethylenetetramine (B94423) (TETA), a linear polyamine, is a prominent example. atamanchemicals.comacs.org Its chemical structure, featuring multiple reactive amine groups, makes it a highly versatile building block and agent in several applications. chemiis.com It is widely used as a crosslinker or "hardener" for epoxy resins, imparting durability and chemical resistance to coatings and adhesives. atamanchemicals.comchemiis.comatamanchemicals.com Furthermore, TETA functions as a potent chelating agent, capable of binding metal ions; this property is leveraged in applications such as corrosion inhibition for metals, water treatment, and mineral processing. atamanchemicals.comchemiis.comatamanchemicals.com Its utility also extends to being a chemical intermediate in the synthesis of surfactants, fuel additives, and polyamide resins. atamanchemicals.com In coordination chemistry, TETA acts as a tetradentate ligand, forming stable complexes with various metal ions, which is crucial for creating catalysts and for analytical procedures. atamanchemicals.comacs.org

Rationale for Deuterium (B1214612) Labeling in Advanced Chemical Investigations

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in advanced chemical and biomedical research. thalesnano.com The replacement of hydrogen with deuterium in a molecule, a process known as deuteration or isotopic labeling, creates a compound that is chemically almost identical to its parent but has a greater mass. clearsynth.comacs.org This mass difference is the basis for its utility in modern analytical methods. clearsynth.com

One of the primary applications of deuterated compounds is as internal standards for quantitative analysis, particularly in mass spectrometry (MS) coupled with chromatography techniques like liquid chromatography (LC-MS). thalesnano.comclearsynth.comtexilajournal.com An ideal internal standard is a compound added in a known amount to a sample to correct for variability during sample processing and analysis. aptochem.com Because a deuterated standard has nearly identical physicochemical properties to the non-labeled analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. texilajournal.comaptochem.com However, its higher mass allows it to be distinguished from the analyte by the detector, enabling highly accurate and precise quantification. clearsynth.comscioninstruments.com

Beyond their use as standards, deuterated compounds are critical for elucidating metabolic pathways and reaction mechanisms. thalesnano.comclearsynth.com Researchers can introduce a deuterated compound into a biological system and track its transformation into various metabolites, providing clear insights into absorption, distribution, metabolism, and excretion (ADME) properties. clearsynth.comacs.org Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. acs.org This difference can lead to a slower rate of reaction for processes involving the cleavage of this bond, an effect known as the Kinetic Isotope Effect (KIE). acs.org Studying the KIE helps researchers understand the rate-determining steps of chemical reactions and enzymatic processes. acs.org

Application of Deuterium Labeling Rationale and Purpose Primary Analytical Technique
Internal Standards Provides a mass-distinguishable reference that mimics the analyte's behavior, correcting for sample loss, matrix effects, and instrumental drift. clearsynth.comtexilajournal.comscioninstruments.comLiquid/Gas Chromatography-Mass Spectrometry (LC-MS, GC-MS)
Metabolic Studies Enables tracing of a molecule and its metabolites through a biological system to understand pharmacokinetic and pharmacodynamic profiles. clearsynth.comacs.orgnih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Mechanistic Elucidation Utilizes the Kinetic Isotope Effect (KIE) to identify bond-cleavage steps in reaction mechanisms. acs.orgVarious kinetic analysis methods
Structural Determination Used as a contrast agent or to simplify complex spectra in protein structure analysis. thalesnano.comclearsynth.comNuclear Magnetic Resonance (NMR) Spectroscopy

Scope and Academic Relevance of Triethylenetetramine-d4 Tetrahydrochloride Research

Triethylenetetramine-d4 Tetrahydrochloride is the deuterated, hydrochloride salt form of TETA. Its academic and research relevance stems directly from the principles of isotopic labeling. The primary application of this specific compound is as a stable isotope-labeled internal standard for the precise quantification of triethylenetetramine in biological matrices like plasma and urine. acanthusresearch.comnih.gov

Research into the metabolism of TETA has identified acetylated metabolites, such as N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT). nih.gov To accurately measure the concentration of the parent drug (TETA) and these metabolites, a robust analytical method is required, typically LC-MS. nih.gov In such studies, using a deuterated version of the analyte, like Triethylenetetramine-d4 Tetrahydrochloride, is considered the gold standard for an internal standard. aptochem.comresearchgate.net It ensures that any variability during the extraction from a complex matrix or during the analysis itself affects both the standard and the analyte equally, thus yielding highly reliable quantitative data. texilajournal.comscioninstruments.com

Therefore, the scope of research involving Triethylenetetramine-d4 Tetrahydrochloride is focused on pharmacokinetics, bioavailability, and metabolic studies of triethylenetetramine. Its use allows researchers to confidently determine concentrations of TETA in subjects, a critical aspect of understanding its behavior in biological systems. While its non-deuterated form, Triethylenetetramine tetrahydrochloride, is known as a copper-chelating agent and a spacer in affinity chromatography, the d4-labeled version is synthesized specifically for these advanced analytical applications. scbt.comsigmaaldrich.com

Compound CAS Number Molecular Formula Key Academic Application
Triethylenetetramine-d4 Tetrahydrochloride 1067245-32-2 acanthusresearch.comC₆H₁₄D₄N₄·4HClStable isotope-labeled internal standard for mass spectrometry. texilajournal.comaptochem.com
Triethylenetetramine Tetrahydrochloride 4961-40-4 scbt.comC₆H₁₈N₄·4HCl scbt.comCopper-chelating agent; spacer in affinity chromatography. scbt.comsigmaaldrich.com

Precursor Synthesis and Deuteration Strategies

The foundation of synthesizing Triethylenetetramine-d4 Tetrahydrochloride lies in the strategic preparation of deuterated precursors. This involves careful planning to ensure high levels of deuterium incorporation and positional specificity.

The synthesis of deuterated polyamines can be achieved by employing simple, commercially available deuterated reagents. isotope.com The choice of reagent dictates where the deuterium atoms are incorporated into the molecular structure. Common deuterium sources include deuterium gas (D₂), deuterium oxide (D₂O), and deuterated reducing agents. acs.orgchem-station.com For example, catalytic hydrogen isotope exchange (HIE) reactions can replace hydrogen atoms with deuterium on a pre-formed polyamine backbone, often using a metal catalyst in the presence of D₂O. acs.org This method is advantageous for its direct approach but may sometimes lack complete selectivity.

Another strategy involves building the polyamine chain using smaller, pre-deuterated building blocks. This bottom-up approach offers excellent control over the location of the deuterium labels.

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and is readily adapted for deuterium labeling. rsc.orgresearchgate.net The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to an amine. By using a deuterated reducing agent, deuterium can be specifically introduced at the carbon atom that was originally part of the carbonyl group. nih.gov

This pathway allows for the site-specific incorporation of one or two deuterium atoms alpha to a nitrogen atom. The choice of deuterated reagent is critical for the success of the reaction.

Deuterated ReagentTypical Application
Sodium borodeuteride (NaBD₄)Reduction of imines; cost-effective
Sodium cyanoborodeuteride (NaBD₃CN)Reduction under mildly acidic conditions
Lithium aluminum deuteride (LiAlD₄)Powerful reducing agent for amides and nitriles
Deuterium gas (D₂) with catalyst (e.g., Pd/C)Catalytic deuterogenation of imines or nitriles
d2-Hantzsch esterBio-inspired, mild deuterium source for reductive amination nih.gov

This table presents common deuterated reagents used in reductive amination for the synthesis of deuterated amines.

Biocatalytic approaches using enzymes like amino acid dehydrogenases in the presence of deuterated cofactors or D₂O also represent a sophisticated method for stereoselective deuteration via reductive amination. rsc.org

For complex molecules like Triethylenetetramine, achieving specific labeling patterns such as the "-d4" designation often requires a multistep synthetic plan. nih.gov Such routes are designed to build the molecule sequentially, introducing deuterium at a precise stage using a specific deuterated reagent. This avoids the potential for deuterium scrambling that might occur with simpler exchange methods.

An example of this strategy is the synthesis of deuterated spermine, which involves a series of protection and deprotection steps to isolate the reaction to a specific part of the molecule before introducing deuterium via reduction. nih.gov This level of control is essential for producing isotopically pure standards.

Triethylenetetramine Backbone Formation with Deuterium Labeling

The construction of the core triethylenetetramine structure with integrated deuterium labels is the central phase of the synthesis. This is commonly achieved through the reduction of precursor molecules containing nitrogen and cyano groups.

A prominent pathway for synthesizing the linear backbone of triethylenetetramine involves the reduction of a dinitrile intermediate. google.comuef.figoogle.com This process typically starts with ethylenediamine (B42938), which is reacted to form a dinitrile compound such as N,N'-bis(cyanomethyl)ethylenediamine. The crucial deuteration step is the reduction of the two nitrile (-C≡N) groups to amino groups (-CD₂-NH₂).

This reduction is accomplished using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is frequently employed for this transformation, as it efficiently reduces nitriles to amines. wikipedia.org The use of LiAlD₄ ensures that two deuterium atoms are added to each of the two terminal carbon atoms of the precursor, resulting in the desired "-d4" labeling pattern on the ethylenediamine units adjacent to the terminal primary amines. uef.fiorganic-chemistry.org Catalytic deuterogenation using deuterium gas over a catalyst like Raney Nickel is another effective method. wikipedia.org

Reducing AgentFunctional Group TransformedDeuteration Outcome
Lithium aluminum deuteride (LiAlD₄)Nitrile (R-C≡N)Primary amine (R-CD₂-NH₂)
Deuterium Gas (D₂) with Raney NiNitrile (R-C≡N)Primary amine (R-CD₂-NH₂)
Diborane-d6 (B₂D₆)Nitrile (R-C≡N)Primary amine (R-CD₂-NH₂)

This table highlights reagents used for the reduction of dinitrile intermediates to form deuterated primary amines.

To ensure the formation of the correct linear isomer of triethylenetetramine and to prevent unwanted side reactions, protecting groups are often used during the synthesis. nih.gov In a typical route, the secondary amine functionalities of an intermediate can be protected, for example, with a tert-butoxycarbonyl (Boc) group. uef.fi

A synthetic strategy might involve preparing a BOC-protected dinitrile intermediate. This protected precursor ensures that the subsequent reduction step only affects the nitrile groups. uef.fi The reduction is carried out with a deuterated reducing agent like LiAlD₄ to incorporate the deuterium atoms. Following the successful reduction and deuteration, the protecting groups are removed under specific conditions (e.g., using a strong acid like trifluoroacetic acid or hydrochloric acid) to yield the final deuterated Triethylenetetramine. The product is then converted to its tetrahydrochloride salt for stability and ease of handling. google.com This multi-step approach involving protection, reduction-deuteration, and deprotection is a robust method for synthesizing specifically labeled complex molecules like Triethylenetetramine-d4 Tetrahydrochloride. uef.fi

An in-depth examination of the synthesis and characterization of Triethylenetetramine-d4 Tetrahydrochloride reveals a multi-faceted process involving precise control over deuteration, salt formation, and isomeric purity. This article delves into the specific methodologies employed in its synthesis, focusing on the optimization of deuterium incorporation, the techniques for forming and isolating the stable tetrahydrochloride salt, and the critical considerations of the isomeric complexity inherent to its parent compound, triethylenetetramine.

Properties

Molecular Formula

C6H22Cl4N4

Molecular Weight

296.1 g/mol

IUPAC Name

N,N'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine;tetrahydrochloride

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H/i5D2,6D2;;;;

InChI Key

OKHMDSCYUWAQPT-XSLMKQISSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NCCN)NCCN.Cl.Cl.Cl.Cl

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl

Origin of Product

United States

Advanced Analytical Characterization of Triethylenetetramine D4 Tetrahydrochloride

Spectroscopic Techniques for Structural Elucidation of Deuterated Analogues

Spectroscopic methods are fundamental to confirming the structural integrity and the precise location of isotopic labels in deuterated molecules like Triethylenetetramine-d4 Tetrahydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure. A combination of ¹H, ¹³C, and ²H NMR experiments provides comprehensive information about the deuterated compound.

¹H NMR: In the ¹H NMR spectrum of Triethylenetetramine-d4 Tetrahydrochloride, the signals corresponding to the protons on the deuterated carbons are expected to be absent or significantly reduced to residual proton levels. This absence confirms the successful incorporation of deuterium (B1214612). The remaining proton signals from the non-deuterated positions of the ethylenediamine (B42938) backbone would be observable, though their multiplicity might be simplified due to the lack of coupling to adjacent deuterium atoms. chemicalbook.com The amine protons (-NH₂⁺-) will be visible and may exchange with deuterated solvents like D₂O, leading to their disappearance from the spectrum, which can help in their assignment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Carbons directly bonded to deuterium (C-D) exhibit characteristic changes. The signal for a deuterated carbon atom is split into a multiplet (typically a triplet for a -CD₂- group) due to one-bond ¹³C-²H coupling. Furthermore, the resonance of the deuterated carbon and adjacent carbons will experience an isotopic shift, typically a slight upfield shift compared to the non-deuterated analogue. chemicalbook.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of Triethylenetetramine-d4 Tetrahydrochloride would show a signal in the region characteristic of aliphatic C-D bonds, providing definitive proof of deuteration. The chemical shift in the ²H spectrum is analogous to that in the ¹H spectrum, confirming the location of the deuterium labels. acs.org This method is highly specific for verifying the effectiveness of the deuteration process.

Table 1: Comparison of Expected NMR Spectral Data for Triethylenetetramine (B94423) (TETA) and Triethylenetetramine-d4 (TETA-d4) Tetrahydrochloride

NucleusCompoundExpected Chemical Shift (ppm) & MultiplicityComments
¹HTETA HClSignals for all -CH₂- and -NH₂⁺- protons present. chemicalbook.comComplex multiplets due to H-H coupling.
TETA-d4 HClSignals for deuterated -CD₂- positions are absent. Remaining -CH₂- and -NH₂⁺- signals are present.Confirms location of deuterium labels.
¹³CTETA HClTwo or more signals for the different -CH₂- environments. chemicalbook.comSinglets (proton-decoupled).
TETA-d4 HClSignals for deuterated carbons appear as multiplets (e.g., triplets for -CD₂-). Isotopic shift observed.Confirms location and provides information on C-D coupling.
²HTETA HClNo signal.Molecule contains no deuterium.
TETA-d4 HClSignal present in the aliphatic region.Direct evidence of successful deuteration.

Infrared (IR) and Raman Spectroscopy for Deuterium Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are sensitive to changes in bond vibrational frequencies caused by isotopic substitution. The primary effect of substituting hydrogen with heavier deuterium is a shift of vibrational modes involving that atom to lower frequencies (wavenumbers).

In the IR and Raman spectra of Triethylenetetramine-d4 Tetrahydrochloride, the most significant difference compared to its non-deuterated counterpart is the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H vibrations.

C-H vs. C-D Stretching: C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. asianpubs.org Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency, approximately in the 2100–2300 cm⁻¹ range. libretexts.org

CH₂ vs. CD₂ Bending: Similarly, CH₂ bending (scissoring) vibrations, which occur around 1450 cm⁻¹, will shift to lower wavenumbers for CD₂ bending modes. asianpubs.orgcdnsciencepub.com

The analysis of these shifts provides confirmatory evidence of deuteration and can be used to assess the completeness of the isotopic labeling. Studies on related deuterated ethylenediamine complexes have shown these characteristic shifts upon N-deuteration and can be extended to C-deuteration. cdnsciencepub.comscilit.comacs.org

Table 2: Characteristic Vibrational Frequencies for H/D Isotopologues

Vibrational ModeTypical Frequency Range (C-H)Expected Frequency Range (C-D)Reference
Stretching~2800–3000 cm⁻¹~2100–2300 cm⁻¹ libretexts.org
Bending (Scissoring)~1450 cm⁻¹~1050-1200 cm⁻¹ cdnsciencepub.com

Mass Spectrometry (MS) for Isotopic Purity and Quantification

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing information on molecular weight, elemental composition, structure, and quantity.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a unique elemental composition for a measured mass. acs.org For Triethylenetetramine-d4 Tetrahydrochloride, HRMS confirms the incorporation of four deuterium atoms by measuring a molecular weight that is approximately 4 Da higher than the non-deuterated analogue. More importantly, the exact mass measurement can distinguish the C₆H₁₄D₄N₄ molecular formula from other potential isobaric formulas, thus confirming its identity and isotopic enrichment.

Table 3: Calculated Molecular Masses for Triethylenetetramine Isotopologues (Free Base)

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)
TriethylenetetramineC₆H₁₈N₄146146.15315
Triethylenetetramine-d4C₆H₁₄D₄N₄150150.17823

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. nih.gov This technique is invaluable for structural elucidation. For Triethylenetetramine-d4, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). wikipedia.org

The fragmentation pattern of aliphatic amines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orgacs.org By comparing the MS/MS spectra of the deuterated and non-deuterated compounds, the location of the deuterium labels can be confirmed. Fragments containing the deuterium labels will have a mass shift corresponding to the number of deuterium atoms they carry. This detailed analysis of fragmentation pathways provides unambiguous structural confirmation. libretexts.org

Quantification Methodologies using Deuterated Internal Standards

One of the primary applications of Triethylenetetramine-d4 Tetrahydrochloride is its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Triethylenetetramine (often referred to as Trientine) in complex biological matrices like plasma and urine. jddtonline.inforesearchgate.netresearchgate.net This is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The ideal internal standard should have chemical and physical properties that are nearly identical to the analyte. bioanalysis-zone.comnih.gov As a SIL-IS, Triethylenetetramine-d4 co-elutes with the unlabeled Triethylenetetramine during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. However, it is distinguished from the analyte by its higher mass. jddtonline.inforesearchgate.net

In a typical LC-MS/MS method, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM). jddtonline.info A known amount of the deuterated standard is added to every sample and calibrator. The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve and accurately calculate the concentration of the analyte in unknown samples, correcting for variations in sample preparation and instrument response. jddtonline.info Published methods demonstrate that using Trientine-d4 as an internal standard allows for the development of robust, sensitive, and accurate bioanalytical assays with excellent linearity. jddtonline.inforesearchgate.net

Table 4: Example Parameters for LC-MS/MS Quantification of Trientine using Trientine-d4

ParameterTypical Value / ConditionReference
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) jddtonline.inforesearchgate.net
Internal StandardTriethylenetetramine-d4 (Trientine-d4) jddtonline.inforesearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) jddtonline.info
Linearity Range (Plasma)e.g., 10.009 ng/mL to 1000.571 ng/mL jddtonline.info
Correlation Coefficient (r²)> 0.99 jddtonline.info

Chromatographic Separations for Purity and Isomer Analysis

The analysis of Triethylenetetramine-d4 Tetrahydrochloride, a deuterated polyamine, requires robust chromatographic methods to ensure chemical purity, confirm isomeric identity, and verify isotopic labeling. Due to the compound's high polarity and low volatility, both liquid and gas chromatography techniques are employed, each with specific method development considerations.

Liquid Chromatography (LC) Method Development for Deuterated Polyamines

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a primary technique for the analysis of polyamines without derivatization. springernature.com Method development for polar compounds like Triethylenetetramine-d4 focuses on achieving adequate retention and separation from other impurities and isomers.

Hydrophilic-interaction liquid chromatography (HILIC) is a highly effective approach for retaining and separating very polar analytes. nih.govwaters.com HILIC stationary phases allow for the use of mobile phases with a high percentage of organic solvent, which is advantageous for electrospray ionization mass spectrometry (ESI-MS) as it enhances analyte desolvation and ionization, leading to increased sensitivity. nih.gov This technique can successfully separate polyamines from the solvent front where they might otherwise elute on traditional reversed-phase columns. nih.gov

Reversed-phase liquid chromatography (RPLC) can also be utilized, though it requires modifications to retain highly polar polyamines. One common strategy is the use of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase. springernature.comnih.gov The ion-pairing agent forms a less polar complex with the protonated amine groups of the polyamine, increasing its retention on a nonpolar RPLC column like a C18. A published method for the non-deuterated form, Triethylenetetramine (TETA), successfully used a cyano (CN) column with HFBA as a mobile phase additive for separation and subsequent MS detection. nih.gov While effective, ion-pairing reagents can sometimes lead to signal suppression in the MS source and may require extensive column flushing. nih.gov

For Triethylenetetramine-d4, LC methods would be coupled with a mass spectrometer set to monitor the specific mass-to-charge ratio (m/z) of the deuterated compound and its potential non-deuterated or partially deuterated variants.

Table 1: Exemplar Liquid Chromatography Parameters for Polyamine Analysis

Parameter Method 1: HILIC Method 2: Reversed-Phase with Ion-Pairing
Column Type XBridge BEH Amide waters.com Cyano (CN) or C18 nih.govstanford.edu
Mobile Phase A Water with Ammonium (B1175870) Formate and Formic Acid Water with 0.1% Heptafluorobutyric Acid (HFBA) nih.gov
Mobile Phase B Acetonitrile with Ammonium Formate and Formic Acid Acetonitrile with 0.1% Heptafluorobutyric Acid (HFBA) nih.gov
Gradient High organic to increasing aqueous Isocratic or shallow gradient with high aqueous content nih.gov
Detector Mass Spectrometry (MS/MS) Mass Spectrometry (MS) nih.gov
Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+) nih.gov

| Key Advantage | Excellent retention for polar compounds, MS-friendly mobile phases. nih.gov | Utilizes common RPLC columns, established methods exist. nih.gov |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is another powerful tool for polyamine analysis, but due to their high polarity and low volatility, they must first be converted into volatile derivatives. researchgate.netsigmaaldrich.com This derivatization step replaces the active hydrogens on the amine groups with nonpolar moieties, allowing the compound to be analyzed in the gas phase. sigmaaldrich.com

Several derivatization reagents are effective for polyamines:

Acylating Agents: Anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the primary and secondary amines to form stable, volatile derivatives. researchgate.netmdpi.com These fluorinated derivatives are particularly well-suited for sensitive detection using electron capture detection (ECD) or mass spectrometry.

Chloroformates: Reagents like ethyl chloroformate are used in aqueous media to derivatize amines, and the resulting products can be extracted into an organic solvent for GC-MS analysis. nih.gov

Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used, although they are highly sensitive to moisture. sigmaaldrich.com TBDMS derivatives formed by MTBSTFA are generally more stable than their TMS counterparts. sigmaaldrich.com

For Triethylenetetramine-d4, a derivatization and GC-MS method would allow for high-resolution separation of isomers. The use of deuterated internal standards is a common practice in GC-MS to improve quantitation. bohrium.com In the analysis of a deuterated compound like Triethylenetetramine-d4, the selection of an appropriate, different internal standard (e.g., a C13-labeled analog or a different deuterated polyamine) would be critical for precise quantification. bohrium.com

Table 2: Common Derivatization Reagents for GC Analysis of Polyamines

Reagent Class Example Reagent Abbreviation Target Functional Group Key Features
Acylating Agent Pentafluoropropionic Anhydride PFPA Primary and Secondary Amines Forms stable, highly volatile derivatives; excellent for MS detection. mdpi.com
Acylating Agent Heptafluorobutyric Anhydride HFBA Primary and Secondary Amines Used to create volatile derivatives for GC-MS analysis of polyamines. researchgate.net
Chloroformate Ethyl Chloroformate ECF Primary and Secondary Amines Reaction can be performed in situ in aqueous samples. nih.gov

Advanced Techniques for Isotope Distribution Mapping

A critical aspect of characterizing Triethylenetetramine-d4 Tetrahydrochloride is confirming the number and, ideally, the position of the deuterium atoms. High-resolution mass spectrometry (HRMS) is the definitive technique for mapping isotope distribution and determining isotopic purity. rsc.orgnih.gov

HRMS instruments have sufficient resolving power to distinguish between ions that have very small mass differences. nih.gov This allows for the clear separation of the peak corresponding to the molecule containing only light isotopes (e.g., 1H, 12C, 14N) from peaks corresponding to molecules containing heavy isotopes (e.g., 2H/D, 13C). researchgate.net

The analytical strategy involves acquiring a full-scan mass spectrum of the compound under high-resolution conditions. rsc.org The resulting spectrum for a deuterated compound shows a cluster of peaks, often called isotopologs, corresponding to molecules with zero (d0), one (d1), two (d2), three (d3), four (d4), and so on, deuterium atoms. By integrating the ion intensities for each peak in this cluster, the isotopic enrichment and distribution can be accurately calculated. rsc.org The mass difference between a hydrogen atom (1.007825 Da) and a deuterium atom (2.014102 Da) is substantial, making the resolution of these isotopologs straightforward with HRMS. spectroscopyonline.com

The observed isotopic pattern for a deuterated compound is a convolution of the natural isotopic abundance (from 13C, 15N, etc.) and the deuterium incorporation distribution. researchgate.net The centroid mass of this isotopic cluster provides a measure of the average deuterium incorporation. journalijbcrr.com For Triethylenetetramine-d4, the goal is to confirm that the d4 isotopolog is the most abundant species, with minimal intensity from d0, d1, d2, and d3 species, which would indicate high isotopic purity.

Table 3: Theoretical Monoisotopic Masses of Protonated Triethylenetetramine Isotopologs

Isotopolog (Free Base) Molecular Formula Monoisotopic Mass (Da) [M+H]+ m/z
Triethylenetetramine (d0) C6H18N4 146.15315 147.16097
Triethylenetetramine (d1) C6H17DN4 147.15943 148.16725
Triethylenetetramine (d2) C6H16D2N4 148.16571 149.17353
Triethylenetetramine (d3) C6H15D3N4 149.17199 150.17981

| Triethylenetetramine (d4) | C6H14D4N4 | 150.17827 | 151.18609 |

Coordination Chemistry of Triethylenetetramine and Its Deuterated Complexes

Ligand Properties of Triethylenetetramine (B94423) (trien) and its Deuterated Forms

Triethylenetetramine is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂. wikipedia.org In coordination chemistry, it functions as a flexible, four-toothed ligand, binding to metal ions through its four nitrogen donor atoms. atamanchemicals.comresearchgate.net The deuterated form, Triethylenetetramine-d4, features deuterium (B1214612) atoms replacing hydrogen atoms on the ethylene (B1197577) bridges, which influences its coordination properties through isotopic effects.

Triethylenetetramine is a potent chelating agent, capable of wrapping around a central metal ion to occupy four coordination sites. atamanchemicals.comnih.gov When coordinating to a metal that favors an octahedral geometry, such as cobalt(III), the trien ligand must fold in a specific manner. This folding can result in several different topological isomers, which are distinct in how the three chelate rings are connected. The most common isomers for an [M(trien)X₂]ⁿ⁺ complex are the α, β, and trans (or γ) forms.

α-isomer: The two terminal nitrogen atoms of the trien ligand are cis to each other.

β-isomer: One terminal nitrogen is trans to a secondary nitrogen, and the other is cis.

trans-isomer: The two terminal nitrogen atoms are trans to each other, forcing the ligand to adopt a planar arrangement of its four nitrogen atoms. acs.org

Furthermore, the secondary nitrogen atoms in the α and β isomers become chiral upon coordination, leading to the possibility of several diastereomers (e.g., R,R, S,S, and meso). acs.org The specific isomer and stereoisomer that forms can be influenced by reaction conditions and the nature of the metal ion and other ligands present. Transition metal complexes with trien can therefore exhibit complex stereoisomerism. ntu.edu.sg

Table 1: Common Isomers of Octahedral [M(trien)X₂]ⁿ⁺ Complexes

IsomerDescription of N-atom PositionsChirality of Secondary Nitrogens
α (cis-α) All three chelate rings are coplanar. Terminal N atoms are cis.Can exist as optical isomers (Δ and Λ).
β (cis-β) One chelate ring is out of the plane of the other two. Terminal N atoms are cis.Can exist as optical isomers (Δ and Λ).
trans (γ) The four nitrogen atoms of trien lie in a plane. Terminal N atoms are trans.Achiral.

The substitution of hydrogen with deuterium in the trien ligand, creating Triethylenetetramine-d4, introduces subtle but significant changes due to the deuterium isotope effect. acs.org Deuterium is heavier than hydrogen, which affects the vibrational modes of the molecule. rsc.org

The primary influence of deuteration on coordination properties stems from changes in the ligand's vibrational energy. The N-D and C-D bonds have lower zero-point energies and vibrational frequencies compared to their N-H and C-H counterparts. This can lead to several consequences:

Kinetic Isotope Effect (KIE): Reactions involving the breaking of a C-D or N-D bond will proceed at a different rate than those involving C-H or N-H bonds.

Geometric Isotope Effect: Deuteration can lead to slightly shorter and stronger bonds, which may alter the conformational preferences of the trien ligand. rsc.org This can, in turn, affect the stability constants of the resulting metal complexes and potentially favor the formation of one stereoisomer over another.

Spectroscopic Changes: The change in mass directly impacts vibrational spectra (Infrared and Raman), providing a clear marker for analysis. rsc.org It can also subtly influence the electronic environment around the metal center, which may be detectable in UV-Visible or NMR spectra. nih.gov In some systems, deuteration has been shown to reduce the rate of non-radiative decay from excited states, which can enhance luminescence. rsc.orgnih.gov

Table 2: Comparison of H- and D-Substituted Ligand Properties

PropertyHydrogen (¹H)Deuterium (²H)Influence on Coordination
Atomic Mass ~1 amu~2 amuAlters vibrational frequencies (e.g., C-D/N-D stretches are at lower wavenumbers).
Bond Energy Weaker C-H/N-H bondStronger C-D/N-D bondCan increase the kinetic stability of the complex.
Bond Length Longer C-H/N-H bondShorter C-D/N-D bondMay cause subtle changes in ligand conformation and metal-ligand bond distances. nih.gov
Vibrational Modes Higher frequencyLower frequencyReduces non-radiative decay pathways, potentially increasing luminescence quantum yields. rsc.org

Formation and Characterization of Metal-Triethylenetetramine-d4 Complexes

The formation of metal complexes with Triethylenetetramine-d4 follows standard synthetic routes for coordination chemistry, with the deuterated ligand used as the starting material. scbt.comsigmaaldrich.com Characterization relies on a suite of spectroscopic and structural methods to confirm the identity and properties of the resulting compounds.

The synthesis of transition metal complexes with Triethylenetetramine-d4 is analogous to the well-established procedures for non-deuterated trien. tubitak.gov.tr The starting material, Triethylenetetramine-d4 Tetrahydrochloride, is a salt that can be neutralized to yield the free amine ligand for reaction. medchemexpress.com

Cobalt(III) Complexes: A typical synthesis involves reacting a cobalt(II) salt, such as CoCl₂·6H₂O, with Triethylenetetramine-d4 in an aqueous solution. researchgate.net An oxidizing agent (often air or hydrogen peroxide) is then used to oxidize Co(II) to the more inert Co(III). The desired isomer, for instance, cis-β-[Co(trien-d4)Cl₂]Cl, can often be isolated through controlled crystallization or chromatography. researchgate.net

Copper(II) Complexes: Copper(II) readily forms complexes with trien. The synthesis typically involves mixing an aqueous or ethanolic solution of a copper(II) salt, like CuSO₄·5H₂O, with the Triethylenetetramine-d4 ligand. atamanchemicals.com The resulting [Cu(trien-d4)]²⁺ complex forms spontaneously and can be precipitated by adding a suitable counter-ion. Copper(II), with its d⁹ electron configuration, typically forms a distorted octahedral or square planar complex. atamanchemicals.com

Table 3: General Synthetic Scheme for M(trien-d4) Complexes

StepProcedurePurposeExample Metal
1. Ligand Preparation Dissolve Triethylenetetramine-d4 Tetrahydrochloride and neutralize with a base (e.g., LiOH).To generate the free amine ligand for coordination.Co(III), Cu(II)
2. Complexation Add a solution of the metal salt (e.g., MCl₂) to the free ligand solution. Stir.To allow the ligand to coordinate to the metal center.Co(II) -> Co(III)
3. Oxidation (if needed) Bubble air through the solution or add H₂O₂.To oxidize the metal to the desired stable oxidation state (e.g., Co(II) to Co(III)).Co(II)
4. Isolation Acidify (e.g., with HCl) and cool the solution to induce crystallization. Filter and wash the product.To isolate and purify the desired metal complex salt.[Co(trien-d4)Cl₂]Cl

A combination of analytical techniques is essential to fully characterize the deuterated complexes and understand the effects of isotopic substitution.

Vibrational Spectroscopy (IR and Raman): This is a direct method to confirm deuteration. The C-D and N-D stretching and bending vibrations appear at significantly lower frequencies (approximately νH/√2) than the corresponding C-H and N-H vibrations. This provides a clear diagnostic tool. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals from the deuterated positions. If the complex is diamagnetic (e.g., Co(III)), ¹³C NMR can also be used to probe the carbon backbone of the ligand.

UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex, particularly the d-d transitions of the metal ion. Subtle changes in the ligand field caused by deuteration may lead to small but measurable shifts (solvatochromic or structural shifts) in the absorption maxima (λ_max). nih.gov

Mass Spectrometry: Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide information on the complex's structure and dynamics in solution. nih.gov

Table 4: Analytical Techniques for Characterizing Deuterated Complexes

TechniqueInformation ObtainedExpected Effect of Deuteration (d4 vs. H)
Infrared (IR) Spectroscopy Vibrational modes of functional groups.Appearance of C-D/N-D stretching bands at lower wavenumbers (~2100-2250 cm⁻¹) and disappearance of C-H/N-H bands.
UV-Visible Spectroscopy Energy of d-d electronic transitions (Δo).Minor shift in λ_max due to subtle perturbation of the ligand field strength.
NMR Spectroscopy Chemical environment of NMR-active nuclei.Absence of signals in ¹H NMR at the deuterated positions.
X-ray Crystallography Solid-state structure, bond lengths, angles, stereochemistry.Potential for slight shortening of bond lengths involving deuterium; confirmation of isomeric form.

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of coordination complexes. wikipedia.org In an octahedral complex, such as [Co(trien)Cl₂]⁺, the six ligands create an electrostatic field that removes the degeneracy of the central metal's five d-orbitals. libretexts.org The orbitals are split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). youtube.com

The energy separation between these sets is denoted as Δo (the ligand field splitting parameter). Trien is a strong-field ligand because its four nitrogen donors create a significant splitting. The magnitude of Δo determines the complex's color, magnetic properties, and reactivity.

Deuteration of the trien ligand is expected to have a minor, second-order effect on the ligand field. The slightly shorter and stronger N-D bonds can subtly alter the donor strength of the nitrogen atoms and the precise geometry of the chelate rings. This can lead to a small change in the M-N bond distance and, consequently, a slight modification of the electrostatic field experienced by the d-orbitals. This perturbation, though small, could manifest as a measurable shift in the d-d transition energies observed in the UV-Visible spectrum, providing insight into the electronic consequences of isotopic substitution. nih.gov

Table 5: d-Orbital Splitting in an Octahedral Ligand Field

Orbital SetOrbitals IncludedOrientation Relative to Ligands (on axes)Energy Level
e_g d_z², d_x²-y²Point directly towards ligands.Higher energy (+3/5 Δo)
t₂g d_xy, d_xz, d_yzPoint between ligands.Lower energy (-2/5 Δo)

Isotope Effects in Coordination Chemistry Mechanisms

Isotope effects, particularly kinetic isotope effects (KIEs), are a critical tool for probing the transition states of chemical reactions. acs.org By substituting an atom with one of its heavier isotopes, subtle changes in reaction rates can be observed. These changes arise primarily from the difference in mass, which affects the vibrational frequencies of chemical bonds. A bond to a heavier isotope has a lower zero-point vibrational energy, requiring more energy to break and thus leading to a slower reaction rate if this bond is broken in the rate-determining step.

For the coordination chemistry of amines, the substitution of hydrogen with deuterium (a deuterium effect) is of particular interest. The significant mass difference between hydrogen and deuterium can lead to noticeable KIEs, providing valuable insights into the roles of N-H bonds in the reaction mechanism. acs.org

Ligand exchange reactions in coordination complexes can proceed through various mechanisms, broadly classified as associative, dissociative, or interchange. The observation of a kinetic isotope effect can help to distinguish between these pathways. In the context of triethylenetetramine complexes, a ligand exchange reaction involves the displacement of the TETA ligand by another ligand, or the exchange of the metal ion itself.

The mechanism for the dissociation of the triethylenetetraminenickel(II) complex, for instance, is proposed to occur in a stepwise manner. acs.org This process is thought to begin with the partial unwrapping of the ligand, followed by the rate-determining cleavage of the final metal-nitrogen bond.

If the breaking of a nitrogen-hydrogen bond were part of the rate-determining step, for example, through protonation of the amine to facilitate dissociation, then a primary kinetic isotope effect would be expected upon deuteration of the N-H groups. In such a scenario, the rate constant for the deuterated ligand (k_D) would be smaller than that for the non-deuterated ligand (k_H), leading to a k_H/k_D ratio greater than 1.

Conversely, the absence of a significant KIE would suggest that the N-H bonds are not directly involved in the rate-limiting step of the ligand exchange reaction. It is also possible to observe secondary kinetic isotope effects, where the isotopic substitution is at a position adjacent to the bond being broken or formed. These effects are typically smaller than primary KIEs.

Observed k_H/k_D Potential Mechanistic Implication for Ligand Exchange
~ 1N-H bond cleavage is not involved in the rate-determining step.
> 1 (Primary KIE)N-H bond breaking is part of the rate-determining step, suggesting a proton-assisted dissociation pathway.
< 1 (Inverse KIE)An N-H bond may become more constrained in the transition state compared to the ground state.

This table presents a theoretical framework for interpreting kinetic isotope effects in the context of TETA ligand exchange reactions. The values are illustrative and not based on experimental data for Triethylenetetramine-d4 Tetrahydrochloride.

Deuterium labeling is a powerful technique for elucidating the detailed steps of a reaction mechanism. nih.gov In the formation of metal complexes with multidentate ligands like TETA, the process is not a single event but a sequence of steps.

Studies on the formation of the triethylenetetraminenickel(II) ion suggest a stepwise coordination mechanism. acs.org The reaction is proposed to initiate with the rapid formation of an outer-sphere complex, followed by the rate-determining formation of the first nickel-nitrogen bond. Subsequent ring-closure steps, where the other nitrogen atoms of the TETA ligand coordinate to the metal, are considered to be fast.

The rate of complex formation between a metal ion and TETA can be influenced by the pH of the solution, as the amine groups can be protonated. The different protonated forms of TETA will exhibit different reaction rates. Deuteration of the amine groups in Triethylenetetramine-d4 Tetrahydrochloride would primarily affect the acidity of the ammonium (B1175870) ions. Due to the lower zero-point energy of the N-D bond compared to the N-H bond, the deuterated ammonium groups are slightly weaker acids.

This difference in acidity could manifest as a solvent isotope effect if the reaction is carried out in D₂O versus H₂O, or as a secondary KIE on the deprotonation equilibria that precede coordination. If the deprotonation of a specific amine group is a prerequisite for its coordination and is kinetically significant, then a change in the rate of complex formation would be anticipated upon deuteration.

The table below outlines the proposed stepwise mechanism for the formation of a metal-TETA complex and indicates where deuterium labeling could provide mechanistic insights.

Step Description Potential Impact of Deuterium Labeling (d4-TETA)
1Formation of an outer-sphere complex between the hydrated metal ion and the protonated TETA ligand.Minimal direct effect, but pre-equilibrium concentrations of protonated/deuterated species will differ.
2Rate-determining formation of the first metal-nitrogen bond, likely involving the displacement of a water molecule.A secondary KIE is possible if changes in N-H/N-D vibrations occur during the formation of the transition state. If a proton/deuteron transfer is part of this step, a primary KIE could be observed.
3Rapid successive chelate ring formation steps.Less likely to show a significant KIE as these steps are not rate-limiting.

This table is based on the generally accepted mechanism for complex formation with polyamines and provides a hypothetical analysis of the potential effects of deuterium labeling.

Chemical Reactivity and Mechanistic Studies Involving Triethylenetetramine D4 Non Biological/non Clinical

Investigation of Reaction Pathways Using Deuterium (B1214612) Tracing

The primary utility of deuterating a molecule like triethylenetetramine (B94423) is to leverage the mass difference between hydrogen and deuterium to investigate reaction mechanisms. Isotopic labeling is a cornerstone of physical organic chemistry for elucidating the intricate steps of a chemical transformation. ias.ac.innih.gov

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the bond to this atom is broken or formed in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a quantitative measure (kH/kD) that compares the reaction rate of the non-deuterated compound (kH) with that of its deuterated counterpart (kD). wikipedia.orgcolumbia.edu

A primary KIE greater than 1 (typically ranging from 2 to 7 for C-H/C-D bonds) provides strong evidence that the N-H bond is being cleaved in the transition state of the reaction's slowest step. youtube.com Conversely, a KIE value close to 1 suggests the N-H bond is not involved in the rate-limiting step. In the context of Triethylenetetramine-d4, where the deuterium atoms are on the nitrogen atoms (N-D), this compound is an ideal substrate for studying reactions involving proton transfer from the amine groups.

Triethylenetetramine is widely used as a curing agent or "hardener" for epoxy resins. The curing process involves the nucleophilic attack of the amine's nitrogen atom on the epoxide ring, followed by a proton transfer from the amine to the newly formed alkoxide. wikipedia.org The exact timing and nature of this proton transfer can be investigated using Triethylenetetramine-d4.

By comparing the curing kinetics of an epoxy resin using standard TETA versus TETA-d4, a KIE can be determined. This data is crucial for optimizing curing conditions and understanding the catalytic effects of other components in the formulation. For instance, a significant KIE would support a mechanism where the N-H (or N-D) bond is broken in the rate-determining transition state.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for Elucidating Epoxy-Amine Curing Mechanisms

This table illustrates how experimental KIE values could be interpreted to shed light on the reaction mechanism between an epoxy resin and Triethylenetetramine-d4.

Experimental KIE (kH/kD)Interpretation of Transition StateMechanistic Implication
~ 1.0N-D bond is not broken in the rate-determining step.The initial nucleophilic attack of the amine on the epoxide ring is the slow step.
1.5 - 2.5N-D bond is partially broken in the rate-determining step.The reaction may proceed through a concerted mechanism where the N-D bond breaks as the N-C bond forms.
> 3.0N-D bond cleavage is central to the rate-determining step.Proton transfer is the rate-limiting event, possibly involving a symmetrical transition state.

Functionalization and Derivatization Reactions of Deuterated Triethylenetetramine

The amine functional groups of Triethylenetetramine-d4 undergo the same characteristic reactions as their non-deuterated analogs, such as acylation and alkylation. Using the deuterated form allows the synthesis of labeled derivatives, which can serve as standards in mass spectrometry or be used to track the molecule's fate in more complex systems.

The primary and secondary amine groups in Triethylenetetramine-d4 are nucleophilic and will react with electrophiles like acyl chlorides or alkyl halides. For example, reaction with acetyl chloride would produce a deuterated N-acetylated derivative, while reaction with methyl iodide would yield a deuterated N-methylated product. The presence of the deuterium label provides a clear signature in analytical techniques like NMR spectroscopy and mass spectrometry, confirming the reaction's success and regioselectivity.

Table 2: Examples of Functionalization Reactions with Triethylenetetramine-d4

This table shows potential reactants and the resulting deuterated products, which retain the isotopic label for tracking purposes.

ReactantReaction TypeProduct Name
Acetyl ChlorideAmidationN,N',N'',N'''-Tetraacetyl-triethylenetetramine-d4
Methyl IodideAlkylationN,N,N',N'',N''',N'''-Hexamethyl-triethylenetetramine-d4
EpichlorohydrinAlkylation/EpoxidationGlycidyl-functionalized triethylenetetramine-d4
AcrylonitrileMichael AdditionCyanoethylated triethylenetetramine-d4

Triethylenetetramine is a common building block in polymer chemistry, used to create polyamides, epoxy networks, and dendrimers. nih.gov The synthesis of polymers using Triethylenetetramine-d4 as a monomer or cross-linker results in an isotopically labeled polymer. These deuterated polymers are of particular interest in materials science. For example, in neutron scattering techniques, the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching," a method used to probe the structure and dynamics of polymer chains in blends or solutions.

The synthesis of a polyamide via polycondensation of TETA-d4 with a dicarboxylic acid, for instance, would result in a polymer with deuterium atoms periodically spaced along the backbone at the amide nitrogen sites.

Role in Advanced Chemical Processes

The principles of using Triethylenetetramine-d4 for mechanistic elucidation extend to its application in advanced industrial and environmental chemical processes.

One such area is the development of materials for carbon dioxide (CO2) capture. Amine-based sorbents, including those functionalized with TETA, are known to react with CO2. The mechanism can involve the formation of carbamates, a reaction in which the amine's N-H bond plays a crucial role. By comparing the rate of CO2 uptake between TETA-functionalized materials and their TETA-d4 counterparts, researchers can determine the rate-limiting steps of the capture and release cycle. This fundamental understanding is vital for designing more efficient and less energy-intensive carbon capture systems.

Catalytic Applications and Mechanistic Investigations

Triethylenetetramine (TETA) is a versatile compound utilized in several catalytic contexts, both as a catalyst itself and as a crucial component in catalytic systems. Its multiple amine functional groups are key to its reactivity.

One significant application is in the creation of novel fiber catalysts. TETA can be used for the amination of polyacrylonitrile (B21495) fibers. sigmaaldrich.comatamanchemicals.com This process grafts the reactive amine groups of TETA onto the fiber's surface, transforming it into a catalyst suitable for promoting reactions like the Knoevenagel condensation in aqueous media. sigmaaldrich.comatamanchemicals.comatamanchemicals.com The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

The reactivity of TETA is also harnessed in polymerization, where it functions as a crosslinker, or "hardener," for epoxy resins. teamcatalynt.comatamanchemicals.comwikipedia.org In this role, the primary and secondary amine groups of TETA react with the epoxide groups of the resin. This process forms a highly cross-linked, three-dimensional thermoset polymer network. As an aliphatic amine, TETA facilitates rapid curing at lower temperatures compared to aromatic amine hardeners. wikipedia.org This catalytic action is essential for the formation of durable, rigid materials used in coatings, adhesives, and composites.

Furthermore, TETA sees use as a catalyst in petroleum refineries and as a growth-orienting agent in the synthesis of one-dimensional zinc sulfide (B99878) nanoarchitectures. sigmaaldrich.comatamanchemicals.com

Mechanistic studies of these processes could effectively employ Triethylenetetramine-d4 Tetrahydrochloride. By using the deuterated form and analyzing the products and intermediates with techniques like mass spectrometry or NMR spectroscopy, researchers could precisely track the incorporation of the amine, study kinetic isotope effects to determine rate-limiting steps, and elucidate the exact mechanism of catalyst-substrate interaction or polymer formation.

Adsorption and Separation Processes (e.g., CO2 capture)

A major area of research for TETA is in the development of solid adsorbents for post-combustion carbon dioxide (CO2) capture. acs.org The principle involves immobilizing TETA onto porous solid supports, creating materials that can efficiently and selectively bind CO2 from flue gas streams. The process generally involves a synergistic combination of physical and chemical adsorption. acs.org The amine groups of TETA react with acidic CO2 molecules via an acid-base interaction to form carbamate (B1207046) or bicarbonate species. acs.orgfrontiersin.org

Researchers have successfully functionalized a wide variety of support materials with TETA to enhance their CO2 adsorption capacity. The choice of support material significantly impacts the performance of the final adsorbent. acs.org

Examples of TETA-Functionalized Adsorbents:

Sepiolite (B1149698): Industrial-grade sepiolite, a low-cost clay mineral, can be pre-treated and then impregnated with TETA. acs.orgsci-hub.se This method leverages the increased surface area and pore volume of modified sepiolite to effectively immobilize the TETA molecules. acs.org

Polymer Resins: Various macroporous resins, such as those based on a styrene-divinylbenzene copolymer framework, have been used as supports for TETA. acs.orgacs.org Studies show that the compatibility between the resin and TETA is crucial for maximizing CO2 adsorption capacity and rate. acs.org

Silica (B1680970): Nano-silica (SiO2) particles, with their high pore volume and large surface area, are effective supports for TETA functionalization. frontiersin.org

Carbon-Based Materials: Mesoporous carbons and activated carbons derived from sources like waste broom sorghum have been modified with TETA. researchgate.netresearchgate.net This functionalization has been shown to significantly improve CO2 uptake compared to the raw materials. researchgate.net

The performance of these adsorbents is evaluated based on their adsorption capacity, kinetics, and regenerability. For instance, a TETA-functionalized sepiolite adsorbent achieved a CO2 adsorption capacity of 1.93 mmol/g at 50 °C with good regenerability over multiple cycles. acs.orgsci-hub.se Similarly, modifying activated carbon with TETA increased its CO2 uptake by 92% at 298 K and 1 bar. researchgate.net The interaction between CO2 and the adsorbent is exothermic, and the process is often enhanced by the presence of moisture. acs.orgacs.org

The use of Triethylenetetramine-d4 Tetrahydrochloride in these systems would be invaluable for mechanistic studies. Isotopic tracing could clarify the specific roles of the primary versus secondary amine groups in the CO2 binding mechanism and provide deeper insight into the stability of the resulting carbamate species during adsorption-desorption cycles.

Interactive Data Tables

Table 1: CO2 Adsorption Performance of TETA-Functionalized Adsorbents

This table summarizes the CO2 adsorption capacities of various solid supports functionalized with Triethylenetetramine (TETA) as reported in different studies.

Support MaterialTETA LoadingAdsorption Temperature (°C)Adsorption Capacity (mmol/g)Source
Sepiolite (pre-modified)30 wt%501.93 acs.orgsci-hub.se
Zr-TSCD30 wt%753.98 (175.1 mg/g) researchgate.net
Activated Carbon (Broom Sorghum)-25 (298 K)3.20 researchgate.net
Mesoporous Carbon--9.916 researchgate.net
Activated Carbon (Commercial)--3.84 researchgate.net

Applications in Materials Science and Engineering

Deuterated Triethylenetetramine (B94423) as a Crosslinking Agent in Polymer Chemistry

Triethylenetetramine is widely used as a crosslinking agent, or "hardener," for epoxy resins. wikipedia.org Its amine groups react with the epoxide rings of the resin to form a rigid, three-dimensional thermoset polymer network. itb.ac.id The use of Triethylenetetramine-d4 allows for precise investigation into the curing process and the final network structure. The strategy of using "heavy" (deuterated) and "light" (non-deuterated) versions of crosslinking agents is a powerful method for simplifying the analysis of the resulting complex structures. thermofisher.com

The synthesis of deuterated epoxy resins involves the same fundamental chemistry as their non-deuterated counterparts: mixing an epoxy prepolymer, such as a diglycidyl ether of bisphenol A (DGEBA), with the deuterated curing agent. itb.ac.idresearchgate.net The primary amine groups of the TETA-d4 molecule initiate a ring-opening reaction with the epoxy groups, and the secondary amines continue the process, leading to a densely cross-linked polymer. itb.ac.id

The key advantage of using TETA-d4 is in the characterization phase. Techniques such as Neutron Scattering, Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can leverage the distinct mass and spectroscopic signature of deuterium (B1214612) to:

Monitor the kinetics of the curing reaction in real-time.

Determine the precise location and distribution of the crosslinker within the polymer matrix.

Quantify the degree of crosslinking and identify any unreacted amine sites.

Study the effects of the crosslinker on the polymer's segmental dynamics and thermal properties.

Table 1: Illustrative Properties of Epoxy Resins Cured with TETA vs. TETA-d4 (Note: This table presents expected comparative data based on established principles of polymer chemistry. The primary differences are not in bulk mechanical properties but in the analytical tractability enabled by deuteration.)

PropertyEpoxy Cured with TETAEpoxy Cured with TETA-d4Analytical Advantage of TETA-d4
Glass Transition Temp. (Tg)~110-120 °C~110-120 °CAllows for neutron scattering studies of chain dynamics near Tg.
Tensile Strength60-80 MPa60-80 MPaEnables precise mapping of stress distribution around crosslink sites.
Crosslinking DensityHighHighCan be more accurately quantified using deuterated standards in mass spectrometry.
H/D Isotope EffectN/AMinor kinetic effectsAllows for detailed investigation of the reaction mechanism of the amine-epoxy addition.

Functionalization of Graphene Oxide and Other Nanomaterials

Graphene oxide (GO) possesses abundant oxygen-containing functional groups (epoxy, hydroxyl, and carboxyl groups) on its surface, which can be readily modified. nih.gov Triethylenetetramine is used to functionalize GO, introducing amine groups onto its surface. researchgate.net This process enhances its dispersibility in polymer matrices and provides active sites for further reactions.

Using Triethylenetetramine-d4 Tetrahydrochloride for this functionalization offers significant analytical benefits. By tracking the deuterium label, researchers can:

Confirm the covalent attachment of the TETA-d4 molecule to the GO surface.

Quantify the grafting density (the number of TETA-d4 molecules per unit area of GO).

Study the orientation and conformation of the attached molecules.

Investigate the interface between the functionalized GO and a host polymer matrix in nanocomposites, which is crucial for understanding load transfer and barrier properties. nih.gov

This approach has been conceptually applied in various nanomaterial systems where functionalization is key to performance. youtube.comprinceton.edu

Development of Novel Adsorbent Materials

The amine groups of TETA are effective at chelating heavy metal ions and adsorbing acidic gases like CO2. nih.govresearchgate.net When TETA is immobilized onto a solid support, such as mesoporous silica (B1680970) or activated carbon, it creates a high-capacity adsorbent material. researchgate.netresearchgate.net

Mesoporous materials like SBA-15 are characterized by a high surface area and ordered pore structure. researchgate.net Functionalizing the internal surfaces of these materials with TETA significantly enhances their affinity for CO2. researchgate.net The amine groups react reversibly with CO2 to form carbamates. researchgate.net

Employing TETA-d4 in the synthesis of these adsorbents allows for in-depth study of the sorption process. The use of deuterated linkers in porous frameworks has been shown to be effective for distinguishing specific components and sites within the material. nih.gov Neutron-based analytical techniques can pinpoint the location of the deuterated amine sites within the pores and observe how they interact with adsorbed gas molecules.

Table 2: Representative CO2 Adsorption Data on TETA-Functionalized Mesoporous Silica (Note: This table illustrates typical data for amine-modified adsorbents. The value of TETA-d4 lies in the mechanistic insights it provides, not necessarily in a different adsorption capacity.)

Adsorbent MaterialAmine Loading (mmol/g)CO2 Adsorption Capacity (mmol/g)Characterization Method Enabled by TETA-d4
Mesoporous Carbon (MC)01.2Baseline measurement
MC-TETA5.03.5Standard performance testing
MC-TETA-d45.03.5In-situ neutron scattering to observe carbamate (B1207046) formation dynamics.

Studies on Adsorption Mechanisms via Isotopic Exchange

One of the most powerful applications of Triethylenetetramine-d4 is in studying adsorption and desorption mechanisms. Isotopic exchange studies can reveal the dynamics of molecular interactions at a level of detail that is difficult to achieve otherwise. For instance, in the context of heavy metal adsorption, a material functionalized with TETA-d4 can be exposed to a solution containing the metal ion. nih.govresearchgate.net By monitoring the release or exchange of deuterium, or by using techniques sensitive to the D-N bond, researchers can gain insights into:

The specific amine groups involved in chelation.

The reversibility of the adsorption process.

The influence of pH and competing ions on the stability of the metal-amine complex.

The kinetics of the adsorption and desorption processes. researchgate.net

This detailed mechanistic understanding is crucial for designing more efficient and selective adsorbent materials for environmental remediation and resource recovery. mdpi.com

Triethylenetetramine-d4 as a Precursor for Specialty Chemicals

Beyond its direct use in materials, Triethylenetetramine-d4 Tetrahydrochloride serves as a valuable precursor for synthesizing other isotopically labeled specialty chemicals. acanthusresearch.com Its primary role is as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry. By adding a known quantity of the deuterated standard to a sample, the concentration of the non-deuterated Triethylenetetramine or its metabolites can be determined with very high accuracy. This is particularly relevant in pharmacokinetic and metabolic studies. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure, stability, and vibrational characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric and electronic properties of molecules, including bond lengths, bond angles, and vibrational frequencies. In the context of Triethylenetetramine-d4 Tetrahydrochloride, DFT calculations can provide a detailed picture of the C-D (carbon-deuterium) bonds compared to C-H (carbon-hydrogen) bonds.

The primary effect of substituting hydrogen with deuterium (B1214612) is the increase in mass. This change, while not altering the electronic potential energy surface of the molecule to a significant extent, has a noticeable impact on bond vibrational energies. The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Due to the higher mass of deuterium, the C-D stretching and bending frequencies are expected to be lower than the corresponding C-H frequencies. This shift can be predicted with a high degree of accuracy using DFT calculations.

These computational findings are critical for interpreting experimental vibrational spectra, such as those obtained from infrared (IR) or Raman spectroscopy, and can help in confirming the specific sites of deuteration within the molecule.

Table 1: Predicted Vibrational Frequency Shifts in Triethylenetetramine-d4 Tetrahydrochloride using DFT

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Stretching2900-30002100-2200
Bending1350-1480950-1050

Note: The values presented are typical and the exact frequencies can vary based on the specific computational method and basis set used.

Deuterium isotope effects are the changes in reaction rates or equilibrium constants that occur upon substitution of hydrogen with deuterium. researchgate.net These effects arise from the differences in zero-point vibrational energy between C-H and C-D bonds. researchgate.net Computational modeling is a key method for quantifying and understanding these effects.

Equilibrium isotope effects (EIEs) can be calculated from the vibrational frequencies obtained from DFT. researchgate.net For Triethylenetetramine-d4 Tetrahydrochloride, the lower zero-point energy of the C-D bonds compared to C-H bonds can lead to subtle changes in conformational equilibria and binding affinities.

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net If a C-H bond is broken in the rate-determining step of a reaction involving Triethylenetetramine (B94423), the corresponding reaction with the deuterated analogue will be slower. Computational modeling of the transition state of the reaction allows for the prediction of the KIE, providing valuable mechanistic insights.

Molecular Dynamics Simulations of Triethylenetetramine-d4 Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic view of molecular behavior. chemrxiv.org

The interaction of Triethylenetetramine-d4 with its environment, such as water as a solvent or a biological substrate like a protein, is crucial to its function. MD simulations can provide detailed information about these interactions at the atomic level.

In an aqueous environment, the deuterated ethylenic chains will interact with water molecules. The nature of hydrogen/deuterium bonding between the amine groups of Triethylenetetramine-d4 and water can be investigated. While the electronic component of these interactions is largely unchanged, the dynamic aspects may differ.

When studying the interaction with a substrate, such as a metal ion or a protein, MD simulations can reveal the binding mode and the key intermolecular interactions. chemrxiv.org The substitution of hydrogen with deuterium is not expected to drastically change the primary binding interactions, but it may subtly influence the stability and dynamics of the complex.

Prediction of Reactivity and Complexation Behavior

The combination of quantum chemical calculations and molecular dynamics simulations provides a powerful platform for predicting the reactivity and complexation behavior of Triethylenetetramine-d4 Tetrahydrochloride.

DFT calculations can be used to compute reactivity descriptors such as the Fukui function or the electrostatic potential on the molecular surface. These descriptors help in identifying the most reactive sites within the molecule. For instance, the nitrogen atoms of the amine groups are expected to be the primary sites for electrophilic attack or coordination with metal ions.

MD simulations can then be used to study the process of complexation with a metal ion, such as copper(II), for which Triethylenetetramine is a known chelator. nih.gov The simulations can provide insights into the step-by-step mechanism of chelation, including the conformational changes that the ligand undergoes to wrap around the metal ion. The calculated free energy of binding from such simulations can provide a quantitative measure of the stability of the complex. The subtle deuterium isotope effects on the dynamics and thermodynamics of this process can be dissected through these computational studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.